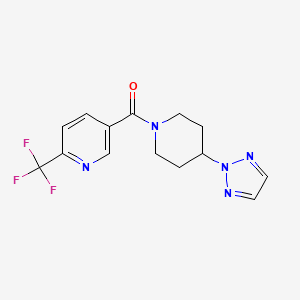

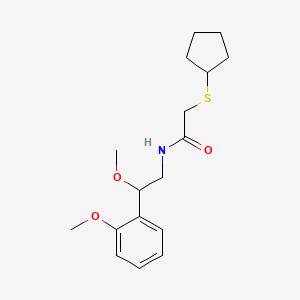

![molecular formula C15H15N3O3 B2499257 N'-[(4-羟基-3-甲氧基-5-甲基苯基)甲亚甲基]异吡啉甲酰肼 CAS No. 860648-88-0](/img/structure/B2499257.png)

N'-[(4-羟基-3-甲氧基-5-甲基苯基)甲亚甲基]异吡啉甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Corrosion Inhibition Analysis

The study on the corrosion inhibition characteristics of N'-[(1E)-(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide (HMIH) demonstrated its effectiveness in preventing mild steel corrosion in an acidic environment. The efficiency of HMIH as a corrosion inhibitor increased with the concentration but decreased with rising temperature. The compound's adsorption on the steel surface followed Langmuir's adsorption isotherm, suggesting a strong and uniform adsorption process. The mixed-type inhibition behavior was confirmed through potentiodynamic polarization measurements. Additionally, the passive film formed by HMIH on the steel surface was characterized using FTIR spectra and SEM, providing insights into the molecular interactions at play during corrosion inhibition .

Molecular Structure and Interaction Analysis

The molecular docking and structural activity studies of various isonicotinohydrazide derivatives, including those with methoxy and hydroxy substitutions, revealed their ability to bind with double-stranded DNA. The binding interactions were spontaneous and significant, as evidenced by the binding constant and free energy change. The methoxy-substituted isonicotinohydrazides interacted with the DNA helix via groove binding, while other derivatives showed intercalation modes. These findings were supported by UV-spectroscopy and molecular docking studies, indicating the potential of these compounds for antitumor applications, despite a lack of substantial antibacterial and antifungal activities .

Crystal Structure Determination

The crystal structure of a Schiff base related to the compound of interest was determined, revealing a trans configuration around the C=N double bond and a dihedral angle between the benzene and pyridine rings. The crystal structure was stabilized by intermolecular hydrogen bonds, forming layers parallel to the ac plane. This structural information is crucial for understanding the compound's stability and potential interactions with other molecules. The compound also exhibited potential antibacterial activities, which could be of interest for further pharmacological studies .

Physical and Chemical Properties Analysis

The synthesis of Schiff base compounds, including those with methoxy substitutions, was achieved through condensation reactions. The characterization of these compounds involved various spectroscopic techniques, and their crystal structures were determined using X-ray diffraction. The molecules displayed trans configurations with respect to the C=N double bonds, and their crystal packing involved intermolecular hydrogen bonds, which could influence their physical properties and reactivity. These findings contribute to a deeper understanding of the physical and chemical properties of isonicotinohydrazide derivatives .

科学研究应用

腐蚀抑制

N'-[(4-羟基-3-甲氧基-5-甲基苯基)亚甲基]异烟酰肼(HIH)在酸性环境中对低碳钢表现出腐蚀抑制特性。使用失重、动电位极化和阻抗技术进行的研究表明,随着抑制剂浓度的增加,抑制效率增加,但在升高的温度下效率降低。吸附符合Langmuir吸附等温线,表明其在工业应用中对腐蚀保护具有潜力(Shanbhag et al., 2008)。

与钐的络合研究

关于钐与有机配体的络合研究,包括N'-[(4-羟基-3-甲氧基-5-甲基苯基)亚甲基]异烟酰肼,突显了其在新药物制剂开发中的重要性。这些配体显示出对细菌和真菌的中等到显著的生物活性,强调了它们在医学和生物应用中的潜力(Omar (Al-Ahdal) et al., 2020)。

非线性光学性质

该化合物表现出有前途的非线性光学性质,使其成为光学器件应用的候选者,如光学限幅器和开关。使用单光束z-扫描技术的研究揭示了该化合物在先进光学技术中的潜力(Naseema et al., 2010)。

碱性磷酸酶和细胞外5'-核苷酸酶的抑制

N'-[(4-羟基-3-甲氧基-5-甲基苯基)亚甲基]异烟酰肼显示出对涉及各种疾病的酶的抑制活性,包括癌症和血管钙化。这突显了其在制药研究中开发新治疗剂的潜力(Channar et al., 2017)。

作用机制

Target of Action

The primary target of N’-[(1E)-(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]pyridine-4-carbohydrazide is 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, specifically in the dehydration process.

Biochemical Pathways

The compound affects the fatty acid biosynthesis pathway by interacting with the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This could lead to a decrease in the production of fatty acids, which are essential components of the cell membrane and also serve as energy storage molecules.

Pharmacokinetics

Based on its chemical structure, it is predicted to have a density of1.23±0.1 g/cm3 . The compound’s bioavailability, distribution, metabolism, and excretion are areas of ongoing research.

Result of Action

The inhibition of the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ enzyme could lead to a disruption in the fatty acid biosynthesis pathway . This could potentially result in a decrease in the production of fatty acids, affecting the integrity of the cell membrane and energy storage in the organism.

属性

IUPAC Name |

N-[(E)-(4-hydroxy-3-methoxy-5-methylphenyl)methylideneamino]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-10-7-11(8-13(21-2)14(10)19)9-17-18-15(20)12-3-5-16-6-4-12/h3-9,19H,1-2H3,(H,18,20)/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOVWYVJAYNSBM-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)OC)C=NNC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1O)OC)/C=N/NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

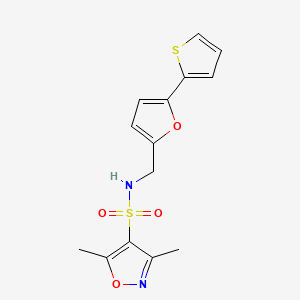

![(E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide](/img/structure/B2499174.png)

![[(1R,4S,5S)-1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-5-yl]methanol](/img/structure/B2499180.png)

![N-(4-ethylphenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2499183.png)

![4-[[(4-bromobenzoyl)amino]methyl]-N-[2-(cyclohexen-1-yl)ethyl]benzamide](/img/structure/B2499186.png)

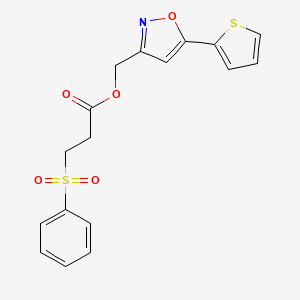

![Methyl 5-[(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2499190.png)

![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2499191.png)

![2-(4-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2499192.png)

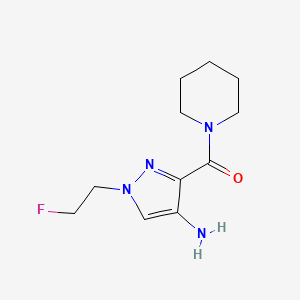

![4-bromo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2499195.png)